molecular formula C15H9FO3 B2398721 (4-Fluorophenyl)(5-hydroxybenzofuran-3-yl)methanone CAS No. 312513-28-3

(4-Fluorophenyl)(5-hydroxybenzofuran-3-yl)methanone

Cat. No.: B2398721
CAS No.: 312513-28-3
M. Wt: 256.232
InChI Key: PYUTWUDWRGHBJL-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(5-hydroxybenzofuran-3-yl)methanone is a chemical compound that belongs to the class of benzofuran derivatives Benzofuran compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)(5-hydroxybenzofuran-3-yl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and 5-hydroxybenzofuran.

    Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with 5-hydroxybenzofuran in the presence of a suitable catalyst, such as piperidine, to form the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)(5-hydroxybenzofuran-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a corresponding alcohol or amine derivative.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be employed.

Major Products Formed

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Introduction of various functional groups, such as methoxy or ethoxy groups.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound’s unique chemical structure makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(5-hydroxybenzofuran-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Signal Transduction Pathways: Influencing cellular signaling pathways that regulate various physiological functions.

Comparison with Similar Compounds

Similar Compounds

    (4-Fluorophenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone: A similar compound with a methyl group at the 2-position of the benzofuran ring.

    (4-Fluorophenyl)(5-hydroxy-1-benzofuran-3-yl)ethanone: A compound with an ethanone group instead of a methanone group.

Uniqueness

(4-Fluorophenyl)(5-hydroxybenzofuran-3-yl)methanone is unique due to the presence of both a fluorophenyl group and a hydroxybenzofuran moiety. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.

Properties

IUPAC Name

(4-fluorophenyl)-(5-hydroxy-1-benzofuran-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FO3/c16-10-3-1-9(2-4-10)15(18)13-8-19-14-6-5-11(17)7-12(13)14/h1-8,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUTWUDWRGHBJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=COC3=C2C=C(C=C3)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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